Balanced Sub-Nanomolar NET Affinity Differentiates 071031B from Duloxetine and Venlafaxine
071031B demonstrates a uniquely balanced dual-transporter binding profile with sub-nanomolar NET affinity, a quantitative feature absent from both duloxetine and venlafaxine. In recombinant human transporter assays, 071031B bound SERT (Ki = 1.57 nM) and NET (Ki = 0.36 nM) with a NET/SERT Ki ratio of approximately 0.23, indicating preferential NET binding [1]. In contrast, duloxetine binds human SERT (Ki = 0.8 nM) but is 9.4-fold weaker at human NET (Ki = 7.5 nM), while venlafaxine exhibits weak affinity at both human SERT (Ki = 82 nM) and NET (Ki = 2480 nM), with a 30-fold SERT bias [2]. The absolute NET affinity of 071031B (Ki = 0.36 nM) exceeds duloxetine's NET potency by approximately 21-fold and venlafaxine's by approximately 6,900-fold. This pharmacologic signature — high dual potency with NET preference — is mechanistically distinct and may produce differentiated in vivo effects on noradrenergic neurotransmission that cannot be recapitulated by other SNRIs.
| Evidence Dimension | Transporter binding affinity (Ki) at recombinant human SERT and NET |
|---|---|
| Target Compound Data | SERT Ki = 1.57 nM; NET Ki = 0.36 nM (recombinant human transporters, [3H]-paroxetine / [3H]-nisoxetine displacement) |
| Comparator Or Baseline | Duloxetine: SERT Ki = 0.8 nM, NET Ki = 7.5 nM; Venlafaxine: SERT Ki = 82 nM, NET Ki = 2480 nM (human recombinant transporters, radioligand binding) |
| Quantified Difference | 071031B NET Ki is 21× more potent than duloxetine NET Ki and 6,889× more potent than venlafaxine NET Ki; NET/SERT ratio: 071031B ≈ 0.23 (NET-preferring) vs. duloxetine ≈ 9.4 (SERT-preferring) vs. venlafaxine ≈ 30 (SERT-preferring) |
| Conditions | Recombinant human SERT and NET expressed in HEK-293 cells; radioligand displacement assays using [3H]-paroxetine (SERT) and [3H]-nisoxetine (NET) at 1–100 nM concentrations |
Why This Matters
Procurement of 071031B enables experimental systems requiring potent, balanced NET/SERT inhibition — a pharmacological profile that duloxetine and venlafaxine cannot provide due to their SERT selectivity and lower absolute NET potency.
- [1] Xue R, Jin ZL, Chen HX, Yuan L, He XH, Zhang YP, Meng YG, Xu JP, Zheng JQ, Zhong BH, Li YF, Zhang YZ. Antidepressant-like effects of 071031B, a novel serotonin and norepinephrine reuptake inhibitor. Eur Neuropsychopharmacol. 2013 Jul;23(7):728-41. doi: 10.1016/j.euroneuro.2012.06.001. PMID: 22748419. View Source
- [2] Bymaster FP, Dreshfield-Ahmad LJ, Threlkeld PG, Shaw JL, Thompson L, Nelson DL, Hemrick-Luecke SK, Wong DT. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo. Neuropsychopharmacology. 2001 Dec;25(6):871-80. doi: 10.1016/S0893-133X(01)00298-6. PMID: 11750180. View Source
